![molecular formula C16H16N6O B6439415 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one CAS No. 2548995-65-7](/img/structure/B6439415.png)
1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one
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Overview
Description
Scientific Research Applications
1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one has been used in a variety of scientific research applications. It has been used as a modulator of serotonin receptors, as an inhibitor of histone deacetylase, as an inhibitor of protein kinase C, as an inhibitor of cyclooxygenase-2, and as an inhibitor of nitric oxide synthase. This compound has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, this compound has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Mechanism of Action
Target of Action
Similar compounds with a triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been shown to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could lead to various biological effects .
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one in lab experiments include its versatility, its ability to modulate a variety of biochemical and physiological processes, and its relatively low cost. The main limitation of using this compound in lab experiments is its lack of specificity, as it can modulate a variety of biochemical and physiological processes.
Future Directions
The potential future directions of research involving 1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one include further investigation into its mechanism of action, further investigation into its biochemical and physiological effects, development of more specific inhibitors of the enzymes it targets, and development of more effective formulations for use in lab experiments. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or an anti-inflammatory agent.
Synthesis Methods
1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one can be synthesized through a three-step process. The first step involves the reaction of piperazine with 1-benzyl-3-chloropyridin-2-one in a solvent such as chloroform. The second step involves the reaction of the resulting product with 1-benzyl-4-chlorotriazole in the presence of a base such as pyridine. The third step involves the reaction of the resulting product with 1-benzyl-4-chloropiperazin-2-one in a solvent such as dichloromethane.
properties
IUPAC Name |
1-benzyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16-11-20(15-7-6-14-18-17-12-22(14)19-15)8-9-21(16)10-13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQVZDRECUYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NN3C=NN=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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